molecular formula C21H23N3O2 B1222486 1-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-(1H-indol-3-yl)-1-propanone

1-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-(1H-indol-3-yl)-1-propanone

Cat. No.: B1222486
M. Wt: 349.4 g/mol
InChI Key: SQOASKBWAGOZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-hydroxyphenyl)-1-piperazinyl]-3-(1H-indol-3-yl)-1-propanone is a member of piperazines.

Scientific Research Applications

Antimuscarinic Activity

  • A study described the synthesis of a class of 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to the specified chemical, noting their antimuscarinic activity. These compounds showed potential in treating urinary incontinence associated with bladder muscle instability by targeting muscarinic receptors (Kaiser et al., 1993).

Anti-Cancer Activity

  • Another research focused on the synthesis and characterization of a heterocyclic compound closely related to the specified chemical. It exhibited in vitro anticancer activities against human bone cancer cell lines, with potential antiviral activity explored through molecular docking studies (Lv et al., 2019).

Central Nervous System Effects

  • A series of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position, similar in structure to the specified compound, showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in treating central nervous system disorders (Perregaard et al., 1992).

Ultrasound-Promoted Synthesis

  • A study reported an efficient synthesis method involving the cleavage of epoxides with indole, promoted by ultrasound irradiation. This method, which includes compounds structurally similar to the specified chemical, offers advantages like high yield and mild conditions (Li, Sun, & Yin, 2010).

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H23N3O2/c25-18-8-6-17(7-9-18)23-11-13-24(14-12-23)21(26)10-5-16-15-22-20-4-2-1-3-19(16)20/h1-4,6-9,15,22,25H,5,10-14H2

InChI Key

SQOASKBWAGOZIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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